Bromfenac-d7 Sodium Sesquihydrate
Description
Properties
CAS No. |
1794937-11-3 |
|---|---|
Molecular Formula |
C15H11BrNNaO3 |
Molecular Weight |
363.193 |
IUPAC Name |
sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |
InChI Key |
HZFGMQJYAFHESD-VEFZIWIXSA-M |
SMILES |
C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
Synonyms |
2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Indoline Precursors
The conventional route begins with 7-(4-bromobenzoyl)indoline as the starting material. This pathway involves four critical stages:
-
Acylation : Introduction of the 4-bromobenzoyl group via Friedel-Crafts acylation.
-
Oxidation : Conversion of indoline to indole using oxidizing agents such as manganese dioxide.
-
Chlorination : Treatment with N-chlorosuccinimide (NCS) in aprotic solvents like dimethylformamide (DMF) to yield a chlorinated intermediate.
-
Hydrolysis : Sequential acid (phosphoric acid) and alkaline (sodium hydroxide) hydrolysis to generate the sodium salt.
Key parameters for the chlorination step include a molar ratio of 1:1.0 (indoline derivative:NCS), reaction temperatures of 30 ± 10°C, and a 1-hour reaction time. The hydrolysis stage employs 60% phosphoric acid at 120°C for 48 hours, achieving a molar ratio of 1:18 between the intermediate and phosphoric acid.
Streamlined Hydrolysis-Recrystallization Method
A patent-pending method simplifies the synthesis by starting from the compound of formula 3 (2-amino-3-(4-bromobenzoyl)phenylacetic acid). This approach involves:
-
Alkaline Hydrolysis : Reacting the acid with 4.0% aqueous sodium hydroxide at 100°C for 1 hour.
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Salting-Out : Adding sodium chloride or bicarbonate to the filtrate to precipitate the crude sodium salt.
-
Recrystallization : Purification using a water/acetone mixed solvent (1:10 v/v) to achieve >99.8% purity.
This method reduces the number of isolation steps and improves yield (83%) compared to traditional routes.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Parameter | Multi-Step Synthesis | Hydrolysis-Recrystallization |
|---|---|---|
| Reaction Time | 72–96 hours | 1–24 hours |
| Overall Yield | 65–70% | 83% |
| Purity | 99.5% | 99.95% |
| Key Solvent | DMF, Phosphoric Acid | Water/Acetone |
The streamlined method excels in operational efficiency, reducing reaction time by 70% while achieving higher purity. The use of water/acetone for recrystallization minimizes organic solvent waste, aligning with green chemistry principles.
Deuterium Incorporation Strategies
For bromfenac-d7 sodium sesquihydrate, deuterium is typically introduced at seven positions:
-
Aromatic ring hydrogens : Achieved via deuteration of precursor aryl halides using D₂ gas and palladium catalysts.
-
Acetate methyl group : Incorporation through deuterated acetic acid derivatives during acylation.
Critical challenges include maintaining isotopic purity (>99.5% deuterium) and preventing proton-deuterium exchange during hydrolysis. Patent data suggest using deuterated sodium hydroxide (NaOD) and D₂O in recrystallization steps to preserve isotopic integrity.
Optimization of Recrystallization Conditions
Recrystallization is the linchpin for achieving pharmaceutical-grade purity. The water/acetone system demonstrates superior performance:
Solvent Ratio Optimization
Washing Protocols
-
Saturated brine wash : Removes residual sodium ions without dissolving the product.
-
Acetone rinse : Eliminates hydrophobic impurities, reducing acetone-soluble contaminants to <0.05%.
Industrial-Scale Production Considerations
Equipment Specifications
Chemical Reactions Analysis
Types of Reactions
Bromfenac-d7 Sodium Sesquihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenylacetic acid derivatives, while reduction may produce amino-substituted phenylacetic acids .
Scientific Research Applications
Bromfenac-d7 Sodium Sesquihydrate has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bromfenac in the body.
Metabolic Pathways: Helps in identifying and quantifying metabolites of Bromfenac in biological samples.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Used in research to understand the anti-inflammatory mechanisms and effects on ocular tissues.
Mechanism of Action
Bromfenac-d7 Sodium Sesquihydrate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. The compound blocks the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to decreased inflammation, pain, and other symptoms associated with inflammatory conditions .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₅H₄D₇BrNNaO₃·1.5H₂O
- Molecular Weight: 390.22 g/mol .
The parent compound, Bromfenac Sodium Sesquihydrate (C₁₅H₁₁BrNNaO₃·1.5H₂O; MW: 383.17 g/mol), features a bromine atom at the C4 position of the benzoyl ring, enhancing lipophilicity and corneal penetration . Both compounds inhibit cyclooxygenase (COX)-2 with high selectivity, reducing prostaglandin-mediated inflammation .
Comparison with Structural Analogs
Bromfenac Sodium Sesquihydrate vs. Amfenac
Bromfenac-d7 vs. Non-Deuterated Bromfenac
- Bioequivalence : Both compounds share identical COX-1/COX-2 inhibitory profiles (IC₅₀: 5.56 nM and 7.45 nM, respectively) .
Pharmacological Comparison with Other NSAIDs
Potency Relative to Zomepirac and Suprofen
- Analgesic Activity: Bromfenac is 3.7–44× more potent than zomepirac and suprofen in murine models . In dogs, Bromfenac’s nociceptive blockade is 5.8× stronger than zomepirac .
Comparison with Indomethacin
- Anti-inflammatory Efficacy :
- Toxicity Profile :
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- Bromfenac Sodium Sesquihydrate : Enhanced lipophilicity from bromine facilitates corneal absorption, achieving therapeutic concentrations in aqueous humor .
- Diclofenac Sodium : Lower lipophilicity than Bromfenac, necessitating higher doses for similar efficacy .
- Pantoprazole Sodium Sesquihydrate : Unlike Bromfenac, pantoprazole’s sodium sesquihydrate form exhibits poor solubility in supercritical CO₂, requiring specialized formulation techniques .
Metabolic Stability
Data Tables
Q & A
Q. What are the key structural and functional characteristics of Bromfenac-d7 Sodium Sesquihydrate, and how do they influence its pharmacological activity?
this compound is a deuterated isotopologue of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes. Its molecular formula is C₁₅H₁₂BrNO₃·3/2H₂O·Na, with a molecular weight of 383.17 g/mol . The deuterium substitution at seven positions (d7) is designed to alter metabolic stability, potentially reducing first-pass metabolism and prolonging half-life. The bromine atom at the benzoyl ring enhances lipophilicity, improving corneal penetration and COX-2 inhibition (IC₅₀ = 7.45 nM vs. COX-1 IC₅₀ = 5.56 nM) . Researchers should validate structural integrity using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm deuterium incorporation and hydration state .
Q. How should researchers design in vitro experiments to assess the COX-1/COX-2 selectivity of this compound?
In vitro assays should use recombinant COX-1 and COX-2 enzymes or cell lines (e.g., human platelets for COX-1 and lipopolysaccharide-stimulated monocytes for COX-2). Dose-response curves should be generated with at least six concentrations of Bromfenac-d7, measuring prostaglandin E₂ (PGE₂) production via ELISA. Ensure controls include non-deuterated bromfenac to compare isotopic effects. Data analysis should calculate IC₅₀ values using nonlinear regression models, with statistical significance assessed via ANOVA .
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Bromfenac-d10) is optimal. Chromatographic separation can be achieved using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid. Validate methods for specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Include quality controls to address matrix effects .
Q. How can researchers resolve discrepancies in reported molecular weights of Bromfenac Sodium Sesquihydrate (e.g., 383.17 vs. 766.34 g/mol)?
The molecular weight discrepancy arises from differing hydration states and isotopic labeling. This compound (C₁₅H₅D₇BrNO₃·1.5H₂O·Na) has a molecular weight of 383.17 g/mol , while non-deuterated forms with higher hydration may report larger values (e.g., 766.34 g/mol in dimeric or alternative hydrated forms) . Use thermogravimetric analysis (TGA) to quantify water content and confirm stoichiometry .
Q. What ethical considerations are critical when designing in vivo studies involving this compound?
Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for ocular or systemic administration models. Justify sample sizes using power analysis to minimize animal use. For human trials, obtain IRB approval and document informed consent, emphasizing risks of NSAID-related gastrointestinal or renal toxicity .
Advanced Research Questions
Q. How does deuterium substitution in Bromfenac-d7 affect its metabolic stability compared to non-deuterated bromfenac?
Deuterium isotope effects reduce CYP450-mediated metabolism by strengthening C-D bonds, slowing oxidative dehalogenation. Conduct comparative studies using liver microsomes or hepatocytes, quantifying metabolites (e.g., 5-hydroxybromfenac) via LC-MS. Use kinetic isotope effect (KIE) calculations: , where and are metabolic rates for non-deuterated and deuterated forms .
Q. What experimental strategies can address conflicting data on Bromfenac-d7’s ocular bioavailability in preclinical models?
Discrepancies may arise from interspecies differences in corneal permeability or tear turnover. Design cross-species studies (rabbit vs. primate) using radiolabeled Bromfenac-d7. Apply pharmacokinetic modeling (e.g., compartmental analysis) to estimate AUC and . Validate findings with microdialysis sampling of aqueous humor .
Q. How can researchers optimize formulation parameters to enhance the stability of this compound in aqueous ophthalmic solutions?
Test buffered solutions (pH 7.4–8.0) with excipients like polyvinyl alcohol or polysorbate 80 to prevent aggregation. Assess stability via accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., hydrolyzed bromfenac) using HPLC. Include chelating agents (EDTA) to mitigate metal-catalyzed oxidation .
Q. What computational approaches predict the isotopic effects of Bromfenac-d7 on COX-2 binding affinity?
Perform molecular dynamics (MD) simulations comparing deuterated and non-deuterated forms. Calculate binding free energies () using MM-PBSA or free energy perturbation (FEP). Validate with surface plasmon resonance (SPR) to measure values .
Q. How should researchers integrate contradictory findings from in vitro COX inhibition assays and in vivo anti-inflammatory efficacy studies?
In vitro-in vivo correlation (IVIVC) challenges may stem from protein binding or tissue distribution differences. Conduct plasma protein binding assays (equilibrium dialysis) and measure unbound drug fractions. Use PK/PD modeling to link COX inhibition (% reduction in PGE₂) to efficacy endpoints (e.g., reduction in ocular inflammation scores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
